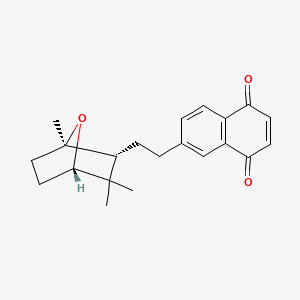
Cordiaquinone J
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cordiaquinone J is a natural product found in Cordia curassavica and Varronia linnaei with data available.
Applications De Recherche Scientifique
Antimicrobial Properties
Recent studies have demonstrated that Cordiaquinone J exhibits significant antimicrobial activity against various pathogens. Notably, it has been shown to inhibit the growth and biofilm formation of both methicillin-sensitive and methicillin-resistant strains of Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate that Cordiaquinones can effectively reduce bacterial viability, with specific compounds like Cordiaquinone B showing particularly potent effects .
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (µg/mL) | MBC (µg/mL) | Biofilm Inhibition (%) |
|---|---|---|---|
| Staphylococcus aureus | 2.0 | 4.0 | 90 |
| Staphylococcus saprophyticus | 1.5 | 3.0 | 85 |
Cytotoxic Effects
The cytotoxic potential of this compound has been extensively studied, particularly in cancer research. It has demonstrated significant inhibitory effects on various cancer cell lines, including HL-60 (promyelocytic leukemia) and SF-295 (glioblastoma). The compound induces apoptosis through mechanisms involving reactive oxygen species generation and mitochondrial dysfunction.
In a study assessing its effects on HL-60 cells, this compound exhibited an IC50 value ranging from 2.7 to 6.6 µM, indicating potent cytotoxicity . The compound's ability to induce apoptosis is marked by phosphatidylserine externalization and caspase activation, leading to DNA fragmentation and necrosis in treated cells .
Table 2: Cytotoxic Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HL-60 | 2.7 - 6.6 | Apoptosis induction |
| SF-295 | 5.0 | Reactive oxygen species generation |
| MDA-MB-435 | >15 | Minimal activity |
Apoptotic Mechanisms
This compound's mechanism of inducing apoptosis involves several pathways. It alters the redox potential within cells, leading to a depletion of glutathione levels and increased reactive oxygen species production. This oxidative stress triggers apoptotic signaling cascades, resulting in cell death .
A study highlighted that pre-treatment with antioxidants such as N-acetyl-L-cysteine significantly mitigated the pro-apoptotic effects of this compound, underscoring the role of oxidative stress in its mechanism .
Case Studies
- Antimicrobial Efficacy : A study published in Applied Microbiology International demonstrated that Cordiaquinones could inhibit biofilm formation by over 90% in Staphylococcus aureus, suggesting potential applications in treating biofilm-associated infections .
- Cancer Cell Line Studies : Research conducted on various cancer cell lines revealed that this compound not only inhibited cell growth but also induced apoptosis through oxidative stress pathways. These findings suggest its potential as a therapeutic agent in oncology .
- Comparative Analysis : A comparative study on different Cordia quinones indicated that while many exhibited cytotoxic properties, this compound showed superior efficacy against leukemia cells with lower IC50 values compared to other compounds in the same class .
Propriétés
Formule moléculaire |
C21H24O3 |
|---|---|
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
6-[2-[(1R,2R,4S)-1,3,3-trimethyl-7-oxabicyclo[2.2.1]heptan-2-yl]ethyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C21H24O3/c1-20(2)18(21(3)11-10-19(20)24-21)9-5-13-4-6-14-15(12-13)17(23)8-7-16(14)22/h4,6-8,12,18-19H,5,9-11H2,1-3H3/t18-,19+,21-/m1/s1 |
Clé InChI |
ZTWALEDNTBGZIQ-SVFBPWRDSA-N |
SMILES isomérique |
C[C@]12CC[C@H](O1)C([C@H]2CCC3=CC4=C(C=C3)C(=O)C=CC4=O)(C)C |
SMILES canonique |
CC1(C2CCC(C1CCC3=CC4=C(C=C3)C(=O)C=CC4=O)(O2)C)C |
Synonymes |
cordiaquinone J |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















